N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative with a molecular formula of C₁₉H₂₄N₄O₄ and a molecular weight of 372.42 g/mol (). The compound features a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a substituted pyrimidine ring, where the pyrimidine is modified with a methyl group at position 6 and a pyrrolidin-1-yl moiety at position 2.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-10-18(22-19(20-13)23-8-4-5-9-23)27-12-17(24)21-15-11-14(25-2)6-7-16(15)26-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERUMTLUNLRCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and piperidinylsulfonyl intermediates. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The final step usually involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Benzothiazole-Based Acetamides ()
Compounds such as N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide share the 2,5-dimethoxyphenyl-acetamide backbone but replace the pyrimidine-pyrrolidine moiety with a benzothiazole ring. Key differences include:
Pyrimidine and Thienopyrimidine Analogues ()
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6, m/z 362.0 [M+H]⁺) replaces the dimethoxyphenyl group with a thienopyrimidine-aryl system. Differences include:
Complex Pharmacopeial Derivatives ()
Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide exhibit advanced stereochemical complexity. These molecules feature multiple chiral centers and extended alkyl chains, likely enhancing target specificity but complicating synthesis and pharmacokinetics .
Pharmacological and Physicochemical Comparison
Table 1: Key Parameters of Selected Analogues
Bioactivity Insights
- Benzothiazole Analogues : The CF₃ and halogen substituents in benzothiazole derivatives () are associated with enhanced enzyme inhibition, particularly in kinase assays, due to increased electron-withdrawing effects .
- Target Compound : The pyrrolidine-pyrimidine system may favor interactions with G-protein-coupled receptors (GPCRs) or serotonin receptors, as pyrrolidine is a common pharmacophore in CNS-targeting drugs .
- Thienopyrimidine Analogue: Sulfur-containing heterocycles like thienopyrimidine often exhibit improved solubility but reduced metabolic stability compared to oxygen-based systems .
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dimethoxyphenyl group and a pyrimidinyl moiety, which are essential for its biological activity.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. In particular, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance:
- In vitro studies demonstrated that related compounds showed IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug. The IC50 values for these compounds ranged from 0.04 to 0.09 μmol .
- In vivo studies utilizing carrageenan-induced paw edema models revealed that these compounds exhibited effective anti-inflammatory responses, with effective doses (ED50) similar to indomethacin (ED50 = 9.17 μM) .
| Compound | IC50 (μmol) | ED50 (μM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | - |
| Indomethacin | - | 9.17 |
| Pyrimidine Derivative A | 0.04 ± 0.09 | 11.60 |
2. Antioxidant Activity
The antioxidant properties of this compound have also been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. Studies have shown that the presence of specific functional groups enhances its antioxidant capacity:
- Compounds with benzimidazole frameworks exhibited significant antioxidant activity, attributed to their electron-rich nature and structural stability under oxidative stress conditions .
3. Cytotoxic Effects
Preliminary cytotoxicity assays have been conducted to assess the potential of this compound against various cancer cell lines:
- In vitro testing on human cancer cell lines indicated that certain derivatives could induce apoptosis and inhibit cell proliferation effectively, suggesting a potential role in cancer therapy .
The biological activities of this compound are primarily attributed to its interaction with key enzymes involved in inflammatory and oxidative stress pathways:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
- Cell Cycle Arrest : Observations from cytotoxicity assays suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- A study involving a series of pyrimidine derivatives reported significant reductions in inflammatory markers in patients with rheumatoid arthritis after administration over a four-week period .
- Another clinical trial explored the use of pyrimidine-based compounds in combination therapies for cancer treatment, showing improved patient outcomes compared to standard therapies alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
